molecular formula C15H14N2O5 B6139143 3,5-dihydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

3,5-dihydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B6139143
M. Wt: 302.28 g/mol
InChI Key: BAZWXBJQORWBAI-LZYBPNLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-dihydroxybenzohydrazide and 2-hydroxy-3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dihydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

3,5-dihydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dihydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,5-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-22-13-4-2-3-9(14(13)20)8-16-17-15(21)10-5-11(18)7-12(19)6-10/h2-8,18-20H,1H3,(H,17,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWXBJQORWBAI-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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